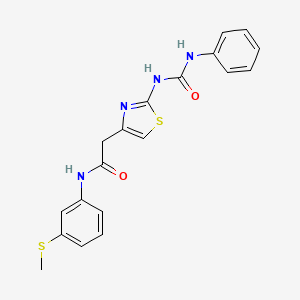

N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZYFMYQWKXBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide generally involves multiple steps:

Formation of 3-(methylthio)phenyl intermediate: : This step usually involves the methylation of a thiophenol derivative under conditions like methyl iodide (CH3I) in the presence of a base.

Coupling with thiazole derivatives: : The intermediate is then coupled with thiazole derivatives using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Ureido formation: : The final step involves forming the ureido group by reacting the compound with an appropriate isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, large-scale production often involves:

Continuous flow reactions to maintain consistent conditions.

Catalysts and optimized solvent systems to enhance yield and purity.

Rigorous purification processes like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : This compound can be reduced under conditions such as catalytic hydrogenation, often using palladium on carbon (Pd/C).

Substitution: : It is susceptible to nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Catalysts: : N,N'-dicyclohexylcarbodiimide (DCC), trifluoroacetic acid (TFA).

Major Products

Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.

Reduction: : Formation of amines or hydrolyzed products from the ureido group.

Substitution: : Generation of various substituted derivatives depending on the nature of the nucleophile.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, as effective anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

- A study involving various thiazole derivatives demonstrated that compounds similar to this compound exhibited promising antiproliferative activity against multiple human cancer cell lines, indicating a potential for further development as anticancer therapeutics .

Antibacterial Applications

The antibacterial efficacy of thiazole derivatives has also been investigated. Research indicates that this compound displays significant activity against multidrug-resistant strains of bacteria.

Case Studies

- A comparative study assessed the antibacterial activity of this compound against various pathogens, confirming its effectiveness in inhibiting bacterial growth at concentrations that are clinically relevant .

Other Therapeutic Applications

In addition to its anticancer and antibacterial properties, this compound is being explored for other therapeutic applications:

- Anti-inflammatory Activity : Preliminary molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

Molecular targets: : Specific enzymes or receptors in biological systems.

Pathways: : Inhibition of enzyme activity or modulation of receptor responses, leading to altered cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Melting Points: Quinazolinone derivatives () exhibit high melting points (251.5–315.5°C), suggesting strong intermolecular forces, whereas thiazole-acetamides () have lower ranges (230–461 K) .

Antimicrobial Activity ():

| Compound (ID) | MIC (μg/mL) | Antibacterial (Gram+/Gram-) | Antifungal Activity |

|---|---|---|---|

| 107b | 6.25–12.5 | Broad-spectrum | Moderate (e.g., Aspergillus spp.) |

| 107e | 12.5 | Selective (S. aureus) | High (Trichophyton spp.) |

| Hypothesized Target | ~10–25* | Potentially broad | Likely moderate (structural analogy) |

*Predicted based on structural similarity.

- Key Trends: Trifluoromethyl groups (e.g., 10j) may improve metabolic stability but reduce solubility . Sulfamoyl-quinazolinones () show enhanced antifungal activity, possibly due to hydrogen-bonding interactions .

Structure-Activity Relationships (SAR)

- Thiazole Core : Essential for antimicrobial activity; substitution at the 4-position (e.g., phenylureido) enhances target binding .

- Acetamide Side Chain : Polar groups (e.g., sulfamoyl) improve solubility but may reduce cell penetration, whereas lipophilic substituents (e.g., methylthio) balance permeability and stability .

Biological Activity

N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Molecular Formula: C19H18N4O2S

Molecular Weight: 398.5 g/mol

CAS Number: 921486-31-9

Structure: The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.

Antibacterial Activity:

Research has shown that thiazole derivatives can possess strong antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, a study evaluated several thiazole derivatives and found that their activity often exceeded that of standard antibiotics such as ampicillin and streptomycin by significant margins. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae .

Antifungal Activity:

In addition to antibacterial properties, thiazole derivatives also demonstrate antifungal activity. Compounds similar to this compound have shown MIC values in the range of 0.004 to 0.06 mg/mL against various fungal strains, indicating their potential as antifungal agents .

Anticancer Activity

Thiazole-containing compounds are increasingly recognized for their anticancer potential. Research has highlighted several mechanisms through which these compounds exert their effects:

- Apoptosis Induction: Thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death. For instance, compounds tested against A549 (lung cancer) and C6 (glioma) cell lines exhibited significant cytotoxicity, with some derivatives inducing caspase-3 activation, a marker of apoptosis .

- Inhibition of Tumor Growth: Studies have reported that specific thiazole derivatives can inhibit tumor growth in vitro and in vivo by interfering with cell proliferation pathways . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance anticancer activity.

- Mechanistic Insights: The mechanism of action often involves interaction with key molecular targets such as kinases involved in cell signaling pathways critical for tumor growth .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against a panel of bacterial strains. The results indicated that this compound exhibited potent activity with an MIC of 0.015 mg/mL against Staphylococcus aureus and Bacillus cereus. These findings underscore the compound's potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, this compound was tested on human leukemia cell lines (THP-1). Results demonstrated significant cytotoxicity with an IC50 value of 10 µM, indicating its potential as a therapeutic candidate for leukemia treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.